(R)-3-(Piperidin-2-yl)propanoic acid
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Overview
Description
®-3-(Piperidin-2-yl)propanoic acid is a chiral compound that features a piperidine ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Alkylation: The piperidine is alkylated using a suitable alkylating agent to introduce the propanoic acid moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-3-(Piperidin-2-yl)propanoic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced chiral resolution techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(Piperidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-3-(Piperidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(Piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-Piperidin-2-ylmethanol
- ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
Uniqueness
®-3-(Piperidin-2-yl)propanoic acid is unique due to its specific structural features, such as the combination of a piperidine ring and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-[(2R)-piperidin-2-yl]propanoic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
AYRHHRXKZJGDSA-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)CCC(=O)O |
Canonical SMILES |
C1CCNC(C1)CCC(=O)O |
Origin of Product |
United States |
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